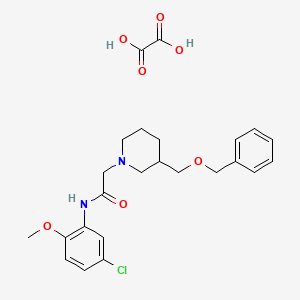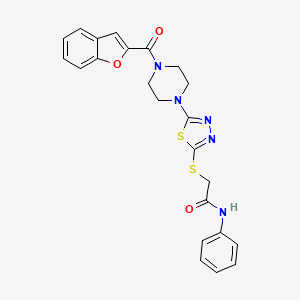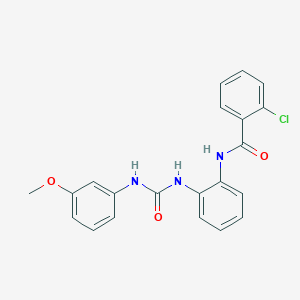![molecular formula C16H21N3O2 B2711849 3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione CAS No. 2103605-79-2](/img/structure/B2711849.png)
3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[45]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction. One common starting material is 4-methoxycyclohexan-1-one, which undergoes a series of reactions to form the desired spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. The process may include steps such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. These methods are designed to be cost-effective and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione: A related compound with similar structural features and applications.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with distinct chemical properties and uses.
Uniqueness
3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinctive chemical and biological properties. This makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
3-[(2,4-dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-4-5-13(12(2)8-11)9-19-14(20)16(18-15(19)21)6-3-7-17-10-16/h4-5,8,17H,3,6-7,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYLAPLYIUTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C3(CCCNC3)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine](/img/structure/B2711769.png)

![1-[3-({3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2711774.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2711776.png)
![2-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]acetamide](/img/structure/B2711777.png)

![ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2711781.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2711784.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2711785.png)

![1-[2-(4-methylphenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2711789.png)
